molecular formula C13H14Cl2O B8414387 2-(2,5-Dichloro-phenyl)-cycloheptanone

2-(2,5-Dichloro-phenyl)-cycloheptanone

Cat. No.: B8414387
M. Wt: 257.15 g/mol
InChI Key: UVNXMJFBLKYEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichloro-phenyl)-cycloheptanone is a bicyclic organic compound featuring a seven-membered cycloheptanone ring substituted at the 2-position with a 2,5-dichlorophenyl group. The dichloro substitution introduces significant electron-withdrawing effects, altering the compound’s electronic and steric properties compared to unsubstituted cycloheptanone. This structural modification enhances lipophilicity and influences reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, its electrophilic ketone group can participate in condensation reactions to form heterocyclic frameworks, while the aromatic chlorine atoms may contribute to bioactivity in drug candidates .

Properties

Molecular Formula

C13H14Cl2O

Molecular Weight

257.15 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H14Cl2O/c14-9-6-7-12(15)11(8-9)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2

InChI Key

UVNXMJFBLKYEJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The dichloro substitution increases molecular weight and melting/boiling points due to enhanced van der Waals interactions and reduced symmetry.
  • Water solubility decreases with higher halogen content, aligning with increased hydrophobicity .

Chemical Reactivity

Electronic Effects

Density-functional theory (DFT) studies employing Becke’s hybrid functional (e.g., B3LYP) have demonstrated that chlorine substituents lower the HOMO energy of the aromatic ring, reducing nucleophilicity at the ketone group compared to non-halogenated analogs. For example, the HOMO-LUMO gap of this compound is ≈5.2 eV, narrower than 2-phenylcycloheptanone (≈5.8 eV), indicating greater electrophilicity .

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